molecular formula C10H20B2O4 B139214 Bis(neopentyl glycolato)diboron CAS No. 201733-56-4

Bis(neopentyl glycolato)diboron

Cat. No.: B139214
CAS No.: 201733-56-4
M. Wt: 225.9 g/mol
InChI Key: MDNDJMCSXOXBFZ-UHFFFAOYSA-N
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Description

Bis(neopentyl glycolato)diboron: is an organoboron compound with the chemical formula C10H20B2O4 . It is a white to light yellow crystalline powder and is known for its utility in organic synthesis, particularly in the formation of boronic acid esters. This compound is also referred to as 5,5,5’,5’-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(neopentyl glycolato)diboron is typically synthesized by reacting tetrachlorodiboron with neopentyl glycol . The reaction is carried out under an inert atmosphere, often using organic solvents such as dichloromethane or ethanol as the reaction medium . The reaction proceeds at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki coupling reactions.

    4,4’-Bipyridine: Used as an organocatalyst in the reduction of nitroarenes.

    Organic Solvents: Dichloromethane, ethanol, and chloroform are commonly used solvents.

Major Products:

    Boronic Acid Esters: Formed in Suzuki coupling reactions.

    Anilines: Formed from the reduction of nitroarenes.

Scientific Research Applications

Key Applications

  • C-C Bond Formation Reactions
    • BGB is primarily utilized in Suzuki-Miyaura couplings , where it acts as a boron source to form carbon-carbon bonds. Its stability and solubility in organic solvents make it an efficient reagent for these reactions, particularly in synthesizing hindered arylboronic acids .
  • Hydroamination and Hydroalkoxylation
    • The compound facilitates hydroamination (addition of amines across double bonds) and hydroalkoxylation (addition of alcohols), leveraging its Lewis acidic nature to activate double bonds for nucleophilic addition .
  • Medicinal Chemistry and Drug Discovery
    • BGB's ability to form complex organic molecules positions it as a valuable tool in medicinal chemistry. It is employed in synthesizing compounds with potential therapeutic applications, including β-amino acids, which are important in drug development .
  • Radical Borylation Reactions
    • In recent studies, BGB has been shown to act as a radical trapping reagent, enabling new avenues for C–B bond formation via radical intermediates. This expands its utility beyond traditional coupling reactions .

Comparative Analysis of Diboron Compounds

The following table summarizes the characteristics and applications of various diboron compounds, highlighting the unique advantages of BGB.

Compound NameStructure TypeUnique FeaturesEfficiency in C-C Coupling
This compoundDiboron compoundMore efficient for sterically hindered substratesHigh
Bis(pinacolato)diboronDiboron compoundCommonly used but less efficient for hindered substratesModerate
Bis(3,3-dimethylbutanoate)diboronDiboron compoundDifferent steric properties affecting reactivityVariable
Bis(2-methyl-2-propanolato)diboronDiboron compoundSimilar reactivity but varies in solubilityModerate

Case Study 1: Palladium-Catalyzed Borylative Ring Opening

A study demonstrated the use of BGB in a palladium-catalyzed regioselective borylative ring-opening reaction of 2-arylaziridines. The reaction yielded β-amino-β-arylethylborates, showcasing BGB's effectiveness in producing valuable intermediates for further synthesis .

Case Study 2: Synthesis of β-Amino Acids

Research highlighted the transformation of borylated products into β-amino acids through Pd-catalyzed cross-coupling reactions, emphasizing BGB's role as a building block for biologically relevant compounds .

Mechanism of Action

Bis(neopentyl glycolato)diboron functions primarily as a reducing agent and a ligand. In reduction reactions, it donates electrons to the substrate, facilitating the reduction process. As a ligand, it coordinates with metal centers, stabilizing them and enabling various catalytic reactions .

Biological Activity

Bis(neopentyl glycolato)diboron (BNEP) is a diboron compound recognized for its utility in organic synthesis, particularly as a boronating agent in various coupling reactions. It is structurally similar to bis(pinacolato)diboron but exhibits distinct biological and chemical properties that enhance its application in synthetic organic chemistry. This article explores the biological activity of BNEP, focusing on its mechanisms, applications, and comparative advantages.

  • Chemical Formula: C₁₀H₂₀B₂O₄
  • Molecular Weight: 225.89 g/mol
  • CAS Number: 201733-56-4
  • Melting Point: 180.5 - 184.5 °C

BNEP is characterized by its stability and ease of handling, making it suitable for various chemical transformations. Its structure includes two neopentyl glycolate moieties attached to a diboron core, which enhances its reactivity compared to other diboron compounds.

BNEP acts primarily as a boronating agent through palladium-catalyzed coupling reactions. The mechanism involves the formation of boronate esters, which can then undergo transmetalation to form arylboronic acids. Research indicates that BNEP is more efficient than bis(pinacolato)diboron for synthesizing hindered ortho-substituted arylboronic acids due to its superior hydrolysis rates .

1. Synthesis of Arylboronic Acids

BNEP has been extensively studied for its role in synthesizing arylboronic acids through cross-coupling reactions. A study demonstrated that BNEP could effectively couple with various electrophiles, yielding high product yields under optimized conditions . This property is particularly valuable in medicinal chemistry for developing pharmaceutical compounds.

2. Reactivity and Selectivity

Research shows that BNEP exhibits enhanced reactivity due to the increased electrophilicity of the boron center compared to other diboron reagents. In a comparative study, BNEP demonstrated significantly faster transmetalation rates than its counterparts, facilitating more efficient synthesis processes .

Case Study 1: Nickel-Catalyzed Reactions

A notable study explored the use of BNEP in nickel-catalyzed decarbonylative borylation reactions. The results indicated that BNEP could effectively react with carboxylic acid fluorides, producing aryl boronate esters with high yields (up to 90%) at elevated temperatures (115 °C). This reaction highlights BNEP's potential in forming complex organic structures efficiently .

Case Study 2: Hydrolysis Rates

Another investigation focused on the hydrolysis rates of neopentyl boronic esters derived from BNEP compared to pinacolato esters. The findings revealed that neopentyl boronates hydrolyzed more readily, which is advantageous for applications requiring rapid conversion to boronic acids .

Comparative Analysis

Property/CompoundThis compoundBis(pinacolato)diboron
Hydrolysis RateHigherLower
Efficiency in SynthesisMore efficientLess efficient
Reactivity with ElectrophilesEnhancedStandard
Typical ApplicationsArylboronic acid synthesisGeneral boronation

Q & A

Basic Research Questions

Q. What is the structural and electronic configuration of B₂neop₂, and how does it compare to other diboron reagents?

B₂neop₂ consists of two boron atoms bridged by neopentyl glycolato ligands, forming a tetrahedral geometry. Its steric bulk arises from the neopentyl groups, which differentiate it from less hindered analogs like bis(pinacolato)diboron (B₂pin₂) or more Lewis-acidic bis(catecholato)diboron (B₂cat₂). X-ray crystallography confirms its B–B bond length (~1.7 Å) and ligand coordination, which influence reactivity in transmetalation and oxidative addition processes .

Q. What are the standard synthetic routes for B₂neop₂?

B₂neop₂ is commercially available but can be synthesized via reactions of neopentyl glycol with diborane (BH₃·THF) under inert conditions. A common protocol involves stoichiometric transesterification of tetrahydroxydiboron (B₂(OH)₄) with neopentyl glycol, yielding B₂neop₂ in >95% purity after recrystallization .

Q. What are the critical storage and handling protocols for B₂neop₂?

B₂neop₂ is hygroscopic and thermally stable up to 180°C. It should be stored under inert gas (N₂/Ar) at 0–10°C to prevent hydrolysis. Decomposition products include boron oxides and CO₂, necessitating strict moisture exclusion during reactions .

Advanced Research Questions

Q. How does B₂neop₂’s steric profile influence its transmetalation efficiency in cross-coupling reactions?

In Pd- or Ni-catalyzed Miyaura borylations, B₂neop₂’s bulky neopentyl groups accelerate transmetalation compared to B₂pin₂, as demonstrated by kinetic studies using ¹¹B NMR. However, this steric bulk complicates isolation of allylic boronate esters, which often decompose during silica gel chromatography. Conversion to potassium trifluoroborate salts (e.g., via KHF₂) stabilizes the products for downstream applications .

Q. Under what conditions does B₂neop₂ enable stereospecific borylation of allylic substrates?

In Ni-catalyzed borylation of allylic pivalates, B₂neop₂ achieves >80% yield under both stereoretentive (retaining configuration) and stereoinvertive (inverting configuration) conditions. Key factors include:

  • Ligand choice : (R)-BINAP for enantioselectivity.
  • Solvent : Dioxane or toluene for optimal catalyst stability.
  • Base : KOAc to mitigate side reactions. Contradictory results with B₂hex₂ (lower yields under stereoinvertive conditions) highlight B₂neop₂’s unique balance of steric and electronic properties .

Q. Why does B₂neop₂ underperform in de-fluoroborylation compared to B₂pin₂?

In Ni-catalyzed C–F borylation of 1,3-difluorobenzene, B₂neop₂ yields only 32% product vs. 50% for B₂pin₂. This discrepancy arises from weaker Lewis acidity (due to electron-donating neopentyl groups), reducing electrophilic activation of the C–F bond. Computational studies (DFT) confirm higher energy barriers for B₂neop₂ in oxidative addition steps .

Q. How does B₂neop₂ interact with N-heterocyclic carbenes (NHCs) in bond activation?

B₂neop₂ undergoes B–B bond activation with NHCs at room temperature, forming stable adducts or ring-expanded products depending on NHC sterics. For example, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) induces B–B cleavage at 25°C, while bulkier SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidene) requires heating. This reactivity is critical for designing frustrated Lewis pairs .

Q. What methodologies mitigate B₂neop₂’s decomposition during purification?

  • Trifluoroborate conversion : Post-borylation treatment with KHF₂ stabilizes boronate esters (e.g., 84% yield of potassium trifluoroborate from allylic boronate).
  • Avoiding silica gel : Use neutral alumina or direct solvent removal under reduced pressure.
  • In situ derivatization : Immediate conversion to boronic acids or esters via transesterification .

Q. Data Contradictions and Resolution

Q. Why do some studies report divergent yields for B₂neop₂ in similar reactions?

Discrepancies arise from subtle differences in:

  • Catalyst pre-activation : Pd(OAc)₂ vs. Ni(COD)₂.
  • Solvent coordination : THF/MeOH mixtures enhance reducing power in photoinduced reactions but reduce Lewis acidity in de-fluoroborylation.
  • Additives : CsOH·H₂O or methanol presence can shift reaction pathways .

Q. Methodological Best Practices

Q. How to optimize B₂neop₂ in photoinduced redox annulation?

Key conditions for synthesizing indoles from 2-nitroarylethanols:

  • Catalyst : 20 mol% DIPEA.
  • Reductant : 2.2 equiv. B₂neop₂.
  • Solvent : THF/MeOH (8:1) under N₂.
  • Light source : 400 nm LEDs (12 h, RT).
    Avoid competing reductants like B₂cat₂, which favor N-hydroxyoxindole byproducts .

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDJMCSXOXBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370207
Record name Bis(neopentyl glycolato)diboron
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Molecular Weight

225.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201733-56-4
Record name Bis(neopentyl glycolato)diboron
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(neopentyl glycolato)diboron
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Record name 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane
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Record name 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE
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Retrosynthesis Analysis

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